molecular formula C12H10N2O B13136316 3H-benzo[e]benzimidazol-2-ylmethanol CAS No. 4248-59-3

3H-benzo[e]benzimidazol-2-ylmethanol

Cat. No.: B13136316
CAS No.: 4248-59-3
M. Wt: 198.22 g/mol
InChI Key: CRWQKDHYIRALAA-UHFFFAOYSA-N
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Description

(1H-Naphtho[1,2-d]imidazol-2-yl)methanol is a heterocyclic compound that features a naphthalene ring fused to an imidazole ring, with a methanol group attached to the imidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Naphtho[1,2-d]imidazol-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene derivatives with imidazole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of (1H-Naphtho[1,2-d]imidazol-2-yl)methanol may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(1H-Naphtho[1,2-d]imidazol-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and halogenating agents like bromine (Br₂) for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield naphtho[1,2-d]imidazole-2-carboxylic acid, while substitution reactions can produce various halogenated or alkylated derivatives .

Scientific Research Applications

(1H-Naphtho[1,2-d]imidazol-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1H-Naphtho[1,2-d]imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-Naphtho[1,2-d]imidazol-2-yl)methanol is unique due to its specific functional group, which imparts distinct chemical and biological properties. The presence of the methanol group allows for specific interactions and reactions that are not possible with its analogs .

Properties

CAS No.

4248-59-3

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

3H-benzo[e]benzimidazol-2-ylmethanol

InChI

InChI=1S/C12H10N2O/c15-7-11-13-10-6-5-8-3-1-2-4-9(8)12(10)14-11/h1-6,15H,7H2,(H,13,14)

InChI Key

CRWQKDHYIRALAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(N3)CO

solubility

>29.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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